molecular formula C7H7Br2NO2S B2453254 Ethyl 2-bromo-4-(bromomethyl)thiazole-5-carboxylate CAS No. 949019-55-0

Ethyl 2-bromo-4-(bromomethyl)thiazole-5-carboxylate

Cat. No.: B2453254
CAS No.: 949019-55-0
M. Wt: 329.01
InChI Key: FJYMCHJJYZQLFK-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-4-(bromomethyl)thiazole-5-carboxylate is a synthetic organic compound with the molecular formula C7H7Br2NO2S It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-bromo-4-(bromomethyl)thiazole-5-carboxylate typically involves the bromination of thiazole derivatives. One common method includes the following steps:

    Starting Material: The synthesis begins with ethyl thiazole-5-carboxylate.

    Bromination: The thiazole ring is brominated using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. This step introduces bromine atoms at the 2 and 4 positions of the thiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reactant concentrations) can optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-4-(bromomethyl)thiazole-5-carboxylate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms in the compound are susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted thiazole derivative, while oxidation can produce a sulfoxide or sulfone derivative.

Scientific Research Applications

Ethyl 2-bromo-4-(bromomethyl)thiazole-5-carboxylate has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex thiazole derivatives, which are valuable in medicinal chemistry.

    Medicinal Chemistry: Thiazole derivatives are known for their biological activities, including antimicrobial, antifungal, and anticancer properties. This compound can be used to develop new pharmaceuticals.

    Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-bromo-4-methylthiazole-5-carboxylate: Similar structure but lacks the bromomethyl group.

    Ethyl 2-chloro-4-(bromomethyl)thiazole-5-carboxylate: Contains a chlorine atom instead of a bromine atom at the 2-position.

    Ethyl 2-bromo-4-(chloromethyl)thiazole-5-carboxylate: Contains a chlorine atom instead of a bromine atom at the 4-position.

Uniqueness

Ethyl 2-bromo-4-(bromomethyl)thiazole-5-carboxylate is unique due to the presence of two bromine atoms, which can significantly influence its reactivity and biological activity. The bromomethyl group at the 4-position provides a site for further functionalization, making it a versatile intermediate in organic synthesis.

This compound’s unique structure and reactivity make it a valuable tool in various scientific research fields, offering opportunities for the development of new materials and pharmaceuticals.

Properties

IUPAC Name

ethyl 2-bromo-4-(bromomethyl)-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2NO2S/c1-2-12-6(11)5-4(3-8)10-7(9)13-5/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJYMCHJJYZQLFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)Br)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 2-Bromo-4-methyl-thiazole-5-carboxylic acid ethyl ester (5.67 g, 22.68 mmole), N-bromosuccinimide (4.44 g, 24.95 mmole) and benzoyl peroxide (275 mg, 1.13 mmole) in carbon tetrachloride (25 ml) was refluxed for 16 h before it was cooled to room temperature and partitioned between dichloromethane and water, the organic layer was washed with saturated aqueous sodium bicarbonate solution, brine, dried over anhydrous sodium sulfate and concentrated in vacuo to give the title compound as a white solid (4.46 g): MS: (+) m/z 337.80, 329.93, 331.93 (M+1, 79Br/81Br).
Quantity
5.67 g
Type
reactant
Reaction Step One
Quantity
4.44 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
275 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

2-Bromo-4-methyl-thiazole-5-carboxylic acid ethyl ester (17 g, 68.0 mmol, purchased from Ryan Scientific), N-bromosuccinimide (12.7 g, 71.4 mmol), and benzoyl peroxide (1.65 g, 6.8 mmol) were suspended in 222 mL of benzene and heated at reflux temperature for 16 h. The reaction mixture was cooled and diluted with ethyl acetate. The reaction mixture was washed successively with saturated bicarbonate solution, brine, saturated ammonium chloride solution, and brine. The organic solvent was dried, filtered, and concentrated. The crude product was purified by flash chromatography eluting from silica gel with a gradient of 0-20% ethyl acetate in hexanes to produce 22.1 g of a light yellow solid. 1H NMR (CDCl3, 200 MHz): δ=4.88 (s, 2H), 4.37 (q, 2H, J=7.0 Hz), and 1.39 (t, 3H, J=7.0 Hz).
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
12.7 g
Type
reactant
Reaction Step Two
Quantity
1.65 g
Type
reactant
Reaction Step Three
Quantity
222 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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